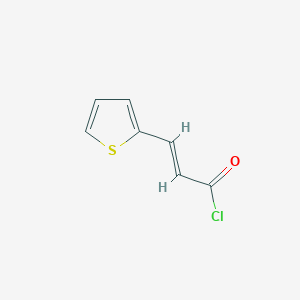

3-(2-Thienyl)acryloyl chloride

Description

Role of Acyl Halides in Complex Molecule Construction and Functional Group Transformations

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, they are typically derived from carboxylic acids and possess the functional group -C(=O)X, where X is a halogen. wikipedia.org Acyl chlorides are the most common among these. wikipedia.org

Their significance in synthesis stems from their high reactivity, which makes them valuable intermediates for creating a variety of other organic compounds. wikipedia.orgfiveable.me This reactivity is attributed to the carbonyl carbon having a significant partial positive charge, enhanced by the electron-withdrawing nature of both the oxygen and the halogen atom, making it highly susceptible to nucleophilic attack. fiveable.mefiveable.me Furthermore, the halide ion is an excellent leaving group. fiveable.me

This inherent reactivity allows acyl halides to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. fiveable.melibretexts.org Key transformations include:

Hydrolysis: Reaction with water to form carboxylic acids. wikipedia.orgqorganica.eslibretexts.org

Alcoholysis: Reaction with alcohols to yield esters. fiveable.meqorganica.es A base is often required to neutralize the HCl byproduct. qorganica.es

Aminolysis: Reaction with ammonia, primary, or secondary amines to form amides. fiveable.melibretexts.orgqorganica.es

Reaction with Carboxylates: Formation of acid anhydrides when reacting with a carboxylic acid or its salt. fiveable.melibretexts.org

Friedel-Crafts Acylation: A crucial method for forming aromatic ketones, where the acyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. fiveable.me

Reaction with Organometallic Reagents: Grignard reagents react with acyl halides to form tertiary alcohols, while less reactive organometallics like lithium alkylcuprates can be used to synthesize ketones. libretexts.orgqorganica.eslibretexts.org

The versatility of acyl halides makes them foundational synthons for introducing the acyl group (R-C=O) and for accessing a broad spectrum of other functional groups, solidifying their role in the construction of complex molecules. fiveable.mebritannica.compressbooks.pub

The Significance of the Thiophene (B33073) Moiety in Heterocyclic Compound Design

Thiophene (C₄H₄S) is a five-membered, sulfur-containing aromatic heterocyclic compound. wikipedia.org It is considered a "privileged scaffold" in medicinal chemistry and a vital building block in materials science. ingentaconnect.comnih.gov Its importance lies in its unique physicochemical properties and its ability to serve as a bioisostere for other aromatic systems, particularly benzene (B151609). wikipedia.org The replacement of a benzene ring with a thiophene ring in a biologically active compound often results in retained or even enhanced activity. wikipedia.org

The thiophene nucleus is a cornerstone in drug design and development, with numerous approved drugs incorporating this moiety across a wide range of therapeutic areas. ingentaconnect.comnih.govnih.gov Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. ingentaconnect.comnih.govrsc.orgresearchgate.net Its structural diversity and ability to engage in key interactions with biological targets, sometimes through sulfur-based hydrogen bonding, make it a valuable component for medicinal chemists. ingentaconnect.comresearchgate.net

Beyond pharmaceuticals, thiophene-based materials are explored for their interesting electromagnetic properties, showing promise in applications such as organic conductors and photovoltaic materials. msu.edu The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, further enhances its utility as a versatile platform for creating functionalized molecules. msu.edu

Strategic Importance of α,β-Unsaturated Acyl Chlorides in Chemical Synthesis

α,β-Unsaturated acyl chlorides, such as 3-(2-thienyl)acryloyl chloride, represent a class of bifunctional reagents with significant strategic value in organic synthesis. These molecules contain two key reactive sites: the highly electrophilic acyl chloride group and the conjugated carbon-carbon double bond. This duality allows for a variety of selective chemical transformations.

The acyl chloride function undergoes the typical nucleophilic acyl substitution reactions discussed previously. qorganica.es However, the presence of the conjugated π-system introduces an additional site of electrophilicity at the β-carbon. This makes the molecule susceptible to conjugate addition (or 1,4-addition) by soft nucleophiles, a reaction characteristic of α,β-unsaturated carbonyl compounds. rsc.orgpressbooks.pub The interplay between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) allows for complex synthetic strategies.

The generation of α,β-unsaturated acylammonium salts from these chlorides through reaction with Lewis base catalysts has emerged as a powerful strategy in modern asymmetric organocatalysis. rsc.orgnih.gov These reactive intermediates exhibit enhanced electrophilicity at the β-position, facilitating a range of transformations including Michael additions and various cycloaddition reactions. rsc.org This approach enables the rapid construction of complex, optically active carbocycles and heterocycles from simple, commodity starting materials. nih.gov

Furthermore, α,β-unsaturated acyl chlorides are valuable precursors for synthesizing α,β-unsaturated ketones through methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura type) with organoboronic acids. organic-chemistry.orgorganic-chemistry.org This provides an efficient alternative to traditional methods like Friedel-Crafts acylation. organic-chemistry.org Their utility extends to participating in various cycloaddition and annulation reactions, demonstrating their role as versatile synthons for building cyclic and polycyclic systems. nih.govrsc.org The ability to engage in multiple, distinct reaction pathways makes α,β-unsaturated acyl chlorides powerful tools for the strategic and efficient synthesis of diverse molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKHEMQDJRRIE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460446 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28424-61-5 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Thienyl Acryloyl Chloride

Established Synthetic Pathways from Carboxylic Acid Precursors

The most conventional and widely utilized methods for preparing acyl chlorides involve the treatment of the parent carboxylic acid with specific chlorinating agents. Thionyl chloride and oxalyl chloride are among the most common reagents for this transformation due to their reliability and the nature of their byproducts.

Conversion from 3-(2-Thienyl)acrylic Acid using Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is a standard procedure for the synthesis of acyl chlorides. libretexts.orglibretexts.org In the case of 3-(2-thienyl)acrylic acid, the hydroxyl group attacks the sulfur atom of thionyl chloride, leading to a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the released chloride ion results in the formation of 3-(2-thienyl)acryloyl chloride. libretexts.orgyoutube.com

A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.orgyoutube.com The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride, often at reflux temperatures, for several hours to ensure completion. commonorganicchemistry.com In some cases, an inert solvent such as dichloromethane or toluene may be used. youtube.com A common challenge with this method is the potential for side reactions, such as the formation of β-chloro-propanoyl chloride, which can reduce the yield and purity of the desired product. google.com

A general reaction scheme for this conversion is as follows: C₇H₆O₂S + SOCl₂ → C₇H₅ClOS + SO₂ + HCl

Conversion from 3-(2-Thienyl)acrylic Acid using Oxalyl Chloride

Oxalyl chloride ((COCl)₂) serves as another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. commonorganicchemistry.com This method is often preferred for its milder reaction conditions and high yields. nih.gov The reaction typically proceeds by treating the carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction to proceed efficiently. commonorganicchemistry.comnih.gov The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that facilitates the conversion of the carboxylic acid. shirazu.ac.ir

The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gases and can be easily removed from the reaction mixture. This method is particularly advantageous for synthesizing unstable acid chlorides. nih.gov Research on the synthesis of acryloyl chloride has demonstrated that the oxalyl chloride mediated procedure under solvent-free conditions, using near-equimolar amounts of the reagents and catalytic DMF, can lead to almost complete conversion within minutes at room temperature. nih.gov

The general reaction is: C₇H₆O₂S + (COCl)₂ --(DMF catalyst)--> C₇H₅ClOS + CO₂ + CO + HCl

Alternative and Advanced Approaches for Acyl Chloride Synthesis

Beyond the traditional methods, other reagents and techniques have been developed for acyl chloride synthesis, offering advantages in terms of safety and handling.

Triphosgene-Mediated Acryloyl Chloride Synthesis as a General Precedent

Triphosgene, a solid and safer substitute for the highly toxic phosgene gas, can be used to prepare acyl chlorides from carboxylic acids. google.comresearchgate.net This method has been successfully applied to the synthesis of acryloyl chloride from acrylic acid, providing a strong precedent for its application to substituted acrylic acids like 3-(2-thienyl)acrylic acid. google.com The reaction involves dissolving triphosgene in an organic solvent, such as chloroform or dichloromethane, and then adding it to the carboxylic acid. google.com The reaction conditions may require elevated temperatures, for example, 70°C for several hours, to achieve a high yield. google.com This method is noted for its high conversion rates and clean reaction profiles, producing the desired acyl chloride with high purity. google.com

Considerations for Reaction Conditions and Yield Optimization in Acyl Chloride Formation

Optimizing the synthesis of acyl chlorides requires careful control of reaction conditions and an awareness of potential side reactions.

Key factors for optimizing yield and purity include:

Purity of Reactants and Solvents : Acyl chlorides are highly reactive and can be hydrolyzed by even trace amounts of water. researchgate.net Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. researchgate.net

Temperature Control : While some reactions, like those with thionyl chloride, may require heating or reflux to proceed to completion, others, such as the oxalyl chloride/DMF method, are effective at room temperature. commonorganicchemistry.comnih.gov Excessive heat can sometimes promote side reactions or decomposition of the product. youtube.com

Choice of Chlorinating Agent : The choice between thionyl chloride, oxalyl chloride, or triphosgene can depend on the sensitivity of the starting material and the desired purity of the product. Oxalyl chloride is often favored for its mild conditions and rapid reaction times, especially with a DMF catalyst. nih.gov

Use of Catalysts : Catalytic amounts of DMF are essential for the high efficiency of the oxalyl chloride method. commonorganicchemistry.comnih.gov For thionyl chloride reactions, DMF can also be used as a catalyst. youtube.com

Removal of Byproducts : The gaseous nature of the byproducts from all three methods simplifies purification. libretexts.orgyoutube.comnih.gov However, for reactions using excess liquid reagents like thionyl chloride, careful distillation is required to isolate the acyl chloride. libretexts.org

Below is a comparative table summarizing the typical reaction conditions for the synthesis of acryloyl chlorides.

| Reagent | Typical Solvent | Catalyst | Temperature | Reaction Time | Byproducts | Reported Yield |

| Thionyl Chloride | Neat or Dichloromethane | DMF (optional) | Reflux | Several hours | SO₂, HCl | Variable |

| Oxalyl Chloride | Dichloromethane | DMF | Room Temperature | 1-3 minutes | CO, CO₂, HCl | Nearly full conversion nih.gov |

| Triphosgene | Chloroform | None | 70 °C | 9-38 hours | CO₂, HCl | ~96% google.com |

Chemical Reactivity and Mechanistic Aspects of 3 2 Thienyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

3-(2-Thienyl)acryloyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. chemguide.co.ukyoutube.com This significant positive charge makes it a prime target for attack by various nucleophiles. chemguide.co.uk The general mechanism for these reactions is not a direct one-step displacement (like an SN2 reaction) but rather a two-stage addition-elimination process. masterorganicchemistry.comvanderbilt.edu In the first stage, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. vanderbilt.edulibretexts.org In the second stage, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an effective leaving group. vanderbilt.edulibretexts.org

The reaction of this compound with alcohols is a direct and efficient method for synthesizing the corresponding esters. This process, known as alcoholysis, is typically rapid and highly exothermic. libretexts.orgchemguide.co.uk The reaction proceeds via the characteristic nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

The mechanism involves an initial nucleophilic attack on the electrophilic carbonyl carbon by a lone pair of electrons from the alcohol's oxygen atom. libretexts.orgyoutube.com This addition step results in the formation of a transient tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses; the carbon-oxygen double bond is re-established, and a chloride ion is ejected. libretexts.orgchemguide.co.uk The expelled chloride ion then acts as a base, abstracting a proton from the oxonium ion to yield the final ester product and hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | Byproduct |

|---|---|---|---|

| This compound | Methanol | Methyl 3-(2-thienyl)acrylate | HCl |

| This compound | Ethanol | Ethyl 3-(2-thienyl)acrylate | HCl |

This compound reacts vigorously with primary and secondary amines to form N-substituted amides in a process called aminolysis. chemguide.co.ukcommonorganicchemistry.com The reaction is generally carried out at room temperature in an aprotic solvent, often with an added base like triethylamine (B128534) to neutralize the HCl byproduct. commonorganicchemistry.com

The mechanism is analogous to that of esterification. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine, with its lone pair of electrons, acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. chemguide.co.uk The intermediate then eliminates a chloride ion to form the amide. chemguide.co.uk Any hydrogen chloride produced will immediately react with any excess amine present to form the corresponding ammonium (B1175870) chloride salt. chemguide.co.uk

Table 2: Amidation of this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Amide) | Byproduct |

|---|---|---|---|

| This compound | Ammonia | 3-(2-Thienyl)acrylamide | HCl |

| This compound | Ethylamine | N-Ethyl-3-(2-thienyl)acrylamide | HCl |

| This compound | Diethylamine | N,N-Diethyl-3-(2-thienyl)acrylamide | HCl |

The reaction of this compound with hydrazine (B178648) and its derivatives serves as a pathway to various heterocyclic compounds. The initial reaction is a nucleophilic acyl substitution, where the terminal nitrogen of the hydrazine attacks the carbonyl carbon to displace the chloride, forming a 3-(2-thienyl)acryloyl hydrazide intermediate. researchgate.net This adduct is often not the final product and can undergo subsequent intramolecular or intermolecular reactions. researchgate.net For instance, these hydrazides can be used as precursors for the synthesis of substituted 1,3,4-thiadiazoles or 1,2,4-triazoles through cyclization reactions under different media conditions. researchgate.net The reaction with substituted hydrazines, such as phenylhydrazine, proceeds similarly to yield the corresponding N'-phenyl-3-(2-thienyl)acrylohydrazide. These intermediates possess the structural elements that can lead to hydrazone derivatives.

Table 3: Reaction of this compound with Hydrazines

| Reactant 1 | Reactant 2 | Intermediate Product |

|---|---|---|

| This compound | Hydrazine hydrate | 3-(2-Thienyl)acrylohydrazide |

| This compound | Phenylhydrazine | N'-Phenyl-3-(2-thienyl)acrylohydrazide |

Participation in Condensation Reactions

This compound is a valuable reagent in condensation reactions, where it serves to link molecules together, typically with the elimination of a small molecule like HCl. Its high reactivity makes it suitable for reactions with binucleophiles to construct larger, often heterocyclic, systems. ekb.eg The reactions with amines and hydrazines described above are fundamental examples of such condensations.

More complex condensation reactions can be achieved by reacting this compound with molecules containing two nucleophilic sites (1,2-, 1,3-, or 1,4-binucleophiles). ekb.eg For example, reactions with species like 2-aminoaniline, 2-hydroxyaniline, or thiourea (B124793) can lead to the formation of various fused heterocyclic structures, demonstrating the compound's utility as a building block in organic synthesis. ekb.eg

Table 4: Examples of Condensation Reactions with Binucleophiles

| Binucleophile | Potential Heterocyclic Product Class |

|---|---|

| Urea (B33335) | Oxadiazine derivatives |

| Thiourea | Pyrimidine or Oxadiazine derivatives ekb.eg |

| 2-Aminopyridine | Pyridopyrimidine derivatives |

| 2-Aminothiazole | Thiazolopyrimidine derivatives |

Acylation Reactions Involving the Thiophene (B33073) Ring (General Acyl Chloride Context)

While this compound itself acts as an acylating agent, the thiophene ring is a highly reactive heterocycle that readily undergoes electrophilic substitution, particularly Friedel-Crafts acylation. chemcess.comiust.ac.ir This reaction introduces an acyl group onto the thiophene ring using an acyl chloride and a Lewis acid catalyst. iust.ac.ir

The acylation of thiophene is generally efficient but requires careful control of reaction conditions to achieve high yields. iust.ac.ir Thiophene's high reactivity can lead to problems; for instance, strong Lewis acids like aluminum chloride (AlCl₃) can react vigorously with thiophene, causing polymerization and tar formation. iust.ac.irgoogle.com To circumvent this issue, milder Lewis acids are preferred catalysts for the acylation of thiophenes. iust.ac.ir Tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂) are commonly used, as they effectively catalyze the reaction while minimizing undesirable side reactions. chemcess.comiust.ac.irgoogle.com The reaction proceeds via the formation of an electrophilic acylium ion, which then attacks the electron-rich thiophene ring, predominantly at the C2 (α) position due to better stabilization of the intermediate carbocation. iust.ac.ir

Table 5: Components of a Typical Friedel-Crafts Acylation of Thiophene

| Component | Role | Example |

|---|---|---|

| Substrate | Aromatic ring to be acylated | Thiophene |

| Acylating Agent | Source of the acyl group | Acetyl chloride, Benzoyl chloride |

| Catalyst | Lewis acid to generate acylium ion | Tin tetrachloride (SnCl₄) iust.ac.ir |

| Solvent | Reaction medium | Carbon disulfide, Nitrobenzene |

Research Applications of 3 2 Thienyl Acryloyl Chloride in Advanced Materials and Organic Transformations

Monomer Synthesis for Polymer Chemistry

The primary role of 3-(2-Thienyl)acryloyl chloride in polymer science is as a reagent for the synthesis of custom monomers. The high reactivity of the acid chloride group allows for its efficient reaction with nucleophiles, particularly alcohols and amines, to introduce the 3-(2-thienyl)acryloyl moiety into other molecules. wikipedia.orgnih.gov

The reaction of this compound with various alcohols is a direct method for producing novel acrylate (B77674) monomers. This esterification reaction typically proceeds with high yield, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. rsc.org The resulting monomers contain the thiophene (B33073) group, which can impart unique optical and electronic properties to the final polymer. This process allows for the creation of functional polymers by first synthesizing a monomer with desired characteristics, which is then polymerized.

The general reaction is as follows:

This compound + R-OH → 3-(2-Thienyl)acrylate Ester (Monomer) + HCl

This strategy is broadly applicable for producing a wide range of functional acrylate esters. rsc.org

A significant application in sustainable polymer chemistry is the synthesis of monomers from renewable resources like terpenes. rsc.orgresearchgate.net Terpenes are naturally abundant and can be sourced from waste streams. rsc.org Terpene alcohols, such as those derived from α-pinene, β-pinene, and limonene, can be reacted with acryloyl chloride derivatives to produce bio-based monomers. rsc.orgresearchgate.netdigitellinc.com

By using this compound in place of standard acryloyl chloride, novel terpene-based acrylate monomers functionalized with a thiophene ring can be synthesized. These monomers combine the properties of the terpene backbone (e.g., high glass transition temperature) with the electronic characteristics of the thiophene moiety.

| Terpene Alcohol Source | Potential Monomer Product with this compound | Key Property Contribution |

| α-Pinene | 3-Pinanyl 3-(2-thienyl)acrylate | High Glass Transition Temperature (Tg) rsc.orgworktribe.com |

| Limonene | Limonene 3-(2-thienyl)acrylate | Low Glass Transition Temperature (Tg) rsc.orgresearchgate.net |

| Geraniol | Geranyl 3-(2-thienyl)acrylate | Polyisoprene-like sidechains digitellinc.com |

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated technique used to create well-defined polymers with controlled molecular weights and complex architectures, such as block copolymers. rsc.orgresearchgate.net A key component in this process is the RAFT agent. A macro-RAFT agent is a polymer chain that is itself capable of initiating controlled polymerization of a second monomer. rsc.org

The synthesis of difunctional macro-RAFT agents from pinene-based methacrylates has been reported as a route to creating ABA triblock copolymers. rsc.orgresearchgate.net Monomers synthesized from this compound can be incorporated into such advanced polymer architectures. For instance, a thiophene-functionalized acrylate monomer could be polymerized using a macro-RAFT agent to create a block copolymer where one block possesses the unique electronic properties conferred by the pendant thienyl groups. This allows for the precise engineering of macromolecules for specialized applications. rsc.orgresearchgate.net

Role in Conjugated Polymer Development and Organic Electronic Materials (due to thiophene moiety)

The thiophene ring within this compound is the key to its application in organic electronics. Thiophene and its derivatives are fundamental building blocks for conjugated polymers, which are the active materials in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netmdpi.comresearchgate.net

When monomers derived from this compound are polymerized, the thiophene units become part of the polymer's structure. While they are pendant to the main acrylate backbone and not part of the primary conjugated chain, they significantly influence the material's electronic properties. These pendant π-conjugated systems can facilitate charge transport between polymer chains and enhance the material's interaction with light. The rational design of such materials is crucial for advancing organic electronic devices. diva-portal.org

| Property | Contribution of Pendant Thiophene Moiety | Application in Organic Electronics |

| π-Conjugation | Provides a system of delocalized electrons. | Essential for charge transport (conductivity). researchgate.net |

| Photoactivity | Can absorb and emit light at specific wavelengths. | Active layer in OLEDs and OPVs. researchgate.netmdpi.com |

| Structural Organization | Promotes ordered packing of polymer chains. | Improves charge carrier mobility in OFETs. researchgate.net |

| Functionalization | The thiophene ring can be further modified. | Tuning of electronic energy levels for device optimization. mdpi.com |

Precursor for the Construction of Complex Organic Frameworks

Beyond linear polymers, this compound serves as a valuable precursor for creating highly structured, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netsemanticscholar.org These materials are synthesized from molecular building blocks—organic linkers and, in the case of MOFs, metal ions or clusters. researchgate.net

The utility of this compound in this context is twofold:

Synthesis of Organic Linkers : It can be used to synthesize more complex organic linker molecules. The reactive acryloyl chloride group allows it to be attached to other core structures, while the thiophene ring provides a rigid, aromatic component of the final linker.

Incorporation of Functionality : The thiophene unit itself can be a coordination site for metal ions in MOF synthesis or serve as a structural element in a COF. Its presence within the framework can impart electronic conductivity or catalytic activity to the final material.

The use of such tailored precursors allows for the rational design of frameworks with specific pore sizes, shapes, and chemical environments, making them suitable for applications in catalysis, gas storage, and separation. researchgate.net

Analytical and Derivatization Strategies for 3 2 Thienyl Acryloyl Chloride

Derivatization for Chromatographic Analysis

Due to its high reactivity with water, alcohols, and amines, direct chromatographic analysis of 3-(2-Thienyl)acryloyl chloride can be challenging. Derivatization converts the analyte into a more stable and easily detectable compound.

Gas chromatography (GC) is a powerful analytical tool, but the direct analysis of highly reactive and corrosive compounds like acyl chlorides is problematic. Derivatization with an amine, such as aniline (B41778), is a common strategy to overcome these issues. The reaction of this compound with aniline proceeds rapidly to form the corresponding stable anilide, N-phenyl-3-(2-thienyl)acrylamide. This conversion mitigates the compound's corrosiveness and improves its thermal stability, making it suitable for GC analysis.

The derivatization reaction is typically rapid and thorough. Historically, solvents like benzene (B151609) were used, but newer methods have employed solvents like ethyl acetate (B1210297) to achieve a non-corrosive and non-irritating detection method. This approach has demonstrated high precision and recovery rates, making it a reliable standard for analysis.

| Parameter | Description | Purpose |

|---|---|---|

| Derivatizing Reagent | Aniline | Reacts with the acyl chloride to form a stable, less reactive amide derivative. |

| Solvent | Ethyl acetate (modern methods) | Provides a medium for the reaction and subsequent injection into the GC system. |

| Product | N-phenyl-3-(2-thienyl)acrylamide | A stable derivative suitable for GC analysis, avoiding decomposition or reaction in the injector port. |

| Analytical Technique | Gas Chromatography (GC) | Separates the derivatized analyte from other components in the sample for quantification. |

For High Performance Liquid Chromatography (HPLC) analysis, particularly with ultraviolet (UV) detection, derivatization is employed to introduce a chromophore into the analyte molecule, thereby enhancing detection sensitivity. While reports specifically detailing the HPLC analysis of this compound are not prevalent, methods developed for similar acyl chlorides, such as acryloyl chloride, are directly applicable.

N-Ethylaniline is an effective derivatization reagent for this purpose. The reaction with this compound yields N-ethyl-N-phenyl-3-(2-thienyl)acrylamide. This method is noted for its simple and convenient operation, short derivatization time, high sensitivity, and minimal side reactions. The resulting derivative can be readily detected by a UV detector, allowing for the quantification of both known and unknown impurities. The derivatization is typically performed in a non-aqueous, non-alcoholic solvent like acetonitrile (B52724) to prevent side reactions with the highly reactive acyl chloride.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatizing Reagent | N-Ethylaniline |

| Solvent | Acetonitrile |

| Reaction Time | ~20 minutes at room temperature |

| Chromatographic Column | Octadecylsilane (C18) bonded silica |

| Column Temperature | 20-30 °C |

| Mobile Phase | Gradient elution with an organic phase (e.g., acetonitrile/methanol) and an aqueous phase (pH adjusted) |

| Flow Rate | 0.8-1.2 mL/min |

| Detection Wavelength | ~220 nm |

Strategies for Functional Group Interconversion and Further Derivatization

The acyl chloride moiety in this compound is a highly reactive functional group, making it an excellent precursor for a variety of functional group interconversions. It readily undergoes nucleophilic acyl substitution, where the chlorine atom is replaced by a nucleophile. This reactivity is the basis for synthesizing a wide range of α,β-unsaturated carbonyl derivatives.

Common transformations include:

Amide Formation: Reaction with ammonia, primary amines, or secondary amines yields the corresponding amides. This is one of the most frequent applications of acyl chlorides. The reaction is typically very rapid, often violent, and produces the amide along with hydrogen chloride, which will react with any excess amine present.

Ester Formation: Treatment with alcohols results in the formation of esters. This reaction provides a direct route to various 3-(2-thienyl)acrylate esters.

Anhydride Formation: Reaction with a sodium salt of a carboxylic acid produces a mixed anhydride.

These interconversions allow for the transformation of the highly reactive acyl chloride into more stable functional groups, which is a cornerstone of its use as a synthetic building block.

| Nucleophile | Product Functional Group | General Reaction Scheme |

|---|---|---|

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Amine (R'R''NH) | Amide | R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH2+Cl- |

| Water (H2O) | Carboxylic Acid | R-COCl + H2O → R-COOH + HCl |

| Carboxylate Salt (R'-COONa) | Anhydride | R-COCl + R'-COONa → R-CO-O-CO-R' + NaCl |

| Note: R represents the 3-(2-thienyl)propenoyl group. |

Theoretical and Computational Investigations of 3 2 Thienyl Acryloyl Chloride and Analogues

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory has become a primary method for studying many-body systems in chemistry and physics. It is employed to investigate the electronic structure and other properties of molecules like 3-(2-Thienyl)acryloyl chloride. By choosing an appropriate functional and basis set, DFT can accurately predict various chemical properties from the calculated electronic structure.

DFT calculations are instrumental in analyzing the electronic properties of molecules. For the closely related analogue, 3-(2-thienyl)acrylic acid (3-2TAA), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate its molecular structure and electronic characteristics. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atom of the carbonyl group and potentially the sulfur atom in the thienyl ring.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The carbonyl carbon is a primary site for such attacks due to the strong electronegativity of the adjacent oxygen and chlorine atoms.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar bonds.

This analysis helps in understanding the intermolecular interactions and predicting the sites where the molecule is most likely to react. researchgate.net

Molecules with rotatable bonds can exist in different conformations, or conformers. For acryloyl chloride and its derivatives, rotation around the C-C single bond of the acryloyl group leads to different spatial arrangements. Computational studies on acryloyl chloride have identified the trans planar structure as a stable conformer. researchgate.netcyberleninka.ru DFT calculations, such as those using the PBEPBE functional with the 6-311G++(d,p) basis set, can determine the optimized geometries, including bond lengths and angles, for these conformers. researchgate.netcyberleninka.ru

Furthermore, potential energy surface (PES) scans can be performed by systematically varying a specific dihedral angle to map the energy landscape of the conformational changes. researchgate.net This analysis reveals the energy barriers between different conformers and identifies the most stable (lowest energy) structures. For 3-(2-thienyl)acrylic acid, two stable conformers have been identified through DFT calculations, indicating the importance of conformational analysis for this class of molecules. researchgate.net Such studies are essential for understanding how the molecule's shape influences its reactivity and spectroscopic properties.

DFT is a reliable method for calculating the thermodynamic properties of molecules and reactions. Parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined for reactants, products, and transition states. orientjchem.org This information is vital for predicting the feasibility and spontaneity of a chemical reaction.

For instance, the thermodynamics of the reaction between the analogue acryloyl chloride and water have been studied using DFT calculations. researchgate.netucp.by These studies determined the heat of reaction and free energy change over a range of temperatures (e.g., 298.15 K to 1000.00 K). researchgate.netucp.by The results show that the reaction is exothermic, releasing a significant amount of heat. ucp.by This kind of computational analysis is crucial for predicting potential hazards and understanding reaction dynamics under different conditions. researchgate.netucp.by

Table 1: Calculated Thermodynamic Parameters for the Reaction of Acryloyl Chloride with Water

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| 298.15 | -358.68 | -376.10 | researchgate.net |

| 400.00 | -360.51 | -381.87 | researchgate.net |

| 500.00 | -361.64 | -387.48 | researchgate.net |

| 600.00 | -361.94 | -393.10 | researchgate.net |

This table presents a selection of calculated thermodynamic data for the hydrolysis of acryloyl chloride, an analogue of this compound. Data derived from DFT/PBEPBE calculations.

Spectroscopic Interpretation through Computational Methods (e.g., IR, NMR)

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can simulate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

For 3-(2-thienyl)acrylic acid, theoretical vibrational spectra have been calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The calculated frequencies and intensities are then compared with experimental FT-IR and FT-Raman spectra. This comparison allows for a complete and precise assignment of the fundamental vibrational modes of the molecule. researchgate.netelixirpublishers.com Often, calculated frequencies are scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data. elixirpublishers.com

Similarly, computational methods can predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra serve as a powerful tool to confirm the molecular structure and aid in the assignment of signals in experimental NMR spectra. elixirpublishers.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Analogous Functional Groups

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Example Calculated Value (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O Stretch | Acryloyl Chloride | 1750-1815 | ~1780 | researchgate.net |

| C=C Stretch | Alkene | 1620-1680 | ~1650 | researchgate.net |

| C-S Stretch | Thiophene (B33073) Ring | 600-800 | ~700 | researchgate.net |

| C-H Aromatic Stretch | Thiophene Ring | 3050-3150 | ~3100 | researchgate.net |

This table provides representative frequency ranges for key functional groups present in this compound, based on general spectroscopic data and computational studies on analogous molecules.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling provides profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. This methodology allows for the detailed study of reaction kinetics and the elucidation of complex, multi-step reaction mechanisms that may be inaccessible through experimental means alone. ugent.be

For acyl chlorides, computational studies can model various reactions, such as nucleophilic acyl substitution. For example, the mechanism of hydrolysis (reaction with water) can be investigated by modeling the approach of the water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride. DFT calculations can determine the energies of these intermediates and transition states, clarifying the step-by-step process of the reaction. This approach is fundamental to rationally designing new catalytic cycles and understanding reactivity in both gas and solution phases. digitellinc.com

Future Research Directions and Emerging Avenues

Exploration of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis and functionalization of 3-(2-Thienyl)acryloyl chloride and its derivatives are pivotal for their application in materials science. Future research is expected to focus on developing more efficient and selective catalytic systems.

The precursor, 3-(2-Thienyl)acrylic acid, is a key starting material, and its synthesis provides a foundation for obtaining the acryloyl chloride. guidechem.compharmaffiliates.comchemicalbook.comsigmaaldrich.com The development of novel catalytic methods for the direct and efficient conversion of 3-(2-Thienyl)acrylic acid to its acryloyl chloride derivative without undesirable side reactions is an area of active interest. Furthermore, recent advancements in dual photoredox and cobalt catalysis for the hydrohalogenation of allyl carboxylates suggest potential for new functionalization strategies for thienyl-containing compounds. acs.org

Future research will likely explore the use of transition metal catalysts, such as those based on palladium, copper, or ruthenium, to achieve precise control over the synthesis and subsequent functionalization of the this compound molecule. researchgate.net The aim is to develop catalytic systems that are not only highly efficient but also environmentally benign, utilizing milder reaction conditions and offering high atom economy.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Application | Research Focus |

| Palladium-based catalysts | Cross-coupling reactions | Functionalization of the thiophene (B33073) ring |

| Copper-based catalysts | Atom transfer radical polymerization (ATRP) | Synthesis of well-defined polymers |

| Ruthenium-based catalysts | Ring-opening metathesis polymerization (ROMP) | Creation of novel polymer architectures |

| Biocatalysts (e.g., lipases) | Esterification and amidation reactions | Green synthesis of functional derivatives |

Integration in Supramolecular Chemistry and Self-Assembly Processes

The thiophene moiety in this compound provides a platform for engaging in non-covalent interactions, making it a promising candidate for applications in supramolecular chemistry and self-assembly.

The ability of thiophene-containing molecules to form ordered structures through π-π stacking, hydrogen bonding, and other intermolecular forces has been well-documented. nih.govacs.org Research on dendritic thiophene derivatives has demonstrated their capacity to self-assemble into complex nanostructures such as 2-D crystals, nanowires, and nanoparticle aggregates. nih.govuh.edu The specific substitution pattern on the thiophene ring significantly influences the resulting self-assembled structures. nih.govacs.org

By modifying this compound with various functional groups, researchers can tune its self-assembly behavior to create a range of supramolecular architectures. For example, the introduction of long alkyl chains or hydrogen-bonding motifs could lead to the formation of liquid-crystalline phases or ordered thin films. The controllable self-assembly of thiophene-based π-conjugated molecules has already been shown to be a viable strategy for constructing materials with interesting photoluminescence properties. nih.govfrontiersin.org The incorporation of urea (B33335) groups, for instance, can lead to the formation of supramolecular nanobelts with photocatalytic activity. rsc.org

Table 2: Supramolecular Structures from Thiophene Derivatives

| Thiophene Derivative | Self-Assembled Structure | Key Intermolecular Interaction | Potential Application |

| Dendritic Thiophenes | Nanowires, 2-D Crystals | π-π stacking | Organic Electronics nih.govuh.edu |

| Monofunctionalized Thiophenes | Head-to-tail or Head-to-head packing | Hydrogen bonding, π-π stacking | Thin-film devices nih.govacs.org |

| Tri-urea-armed Thiophenes | Nanobelts | Hydrogen bonding, π-π stacking | Photocatalysis rsc.org |

| Thiophene-based α-cyanostyrene | Nanoparticles, Fibers | Solvent-dependent interactions | White-light emission nih.govfrontiersin.org |

Design and Synthesis of Advanced Polymer Architectures with Tunable Properties

The acryloyl chloride group in this compound is a versatile functional handle for polymerization, enabling the design and synthesis of a wide array of advanced polymer architectures with tunable properties.

The development of new polymers is a continuous effort to meet the demand for high-performance materials. mdpi.com By employing various polymerization techniques, such as free radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), and condensation polymerization, this compound can be incorporated into polymers as a monomer or a functional comonomer. This allows for the creation of linear, branched, hyperbranched, or cross-linked polymers. rsc.orgrasayanjournal.co.in

The properties of the resulting polymers can be tailored by controlling the polymer architecture and by copolymerizing this compound with other monomers. The thiophene unit can impart desirable electronic and optical properties, making these polymers suitable for applications in organic electronics, sensors, and photocatalysis. For instance, hyperbranched conjugated polymers containing thienothiophene units have shown promise as photocatalysts for hydrogen production. rsc.org The ability to synthesize polymers with a reduced environmental impact, including those that are biodegradable or recyclable, is also a key research direction. mdpi.com

Future work in this area will likely focus on the synthesis of block copolymers where segments containing the 3-(2-thienyl)acryloyl moiety are combined with other polymer blocks to create self-assembling materials with ordered nanostructures. The functionalization of the thiophene ring within the polymer backbone or as a side chain will provide further opportunities to fine-tune the material's properties for specific applications.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(2-Thienyl)acryloyl chloride, and how can purity be optimized?

- Answer : The synthesis typically involves reacting 3-(2-thienyl)acrylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include maintaining a temperature range of 50–70°C and using a molar excess of SOCl₂ (1.5–2.0 equivalents) to drive the reaction to completion . Purity optimization requires careful removal of residual thionyl chloride via vacuum distillation or inert solvent washes (e.g., hexane). However, researchers must monitor for side reactions, such as oxidative coupling (observed in analogous systems), which can form biphenyl derivatives under redox conditions . Purity verification via NMR or HPLC is critical, with ≥97% purity achievable under controlled conditions .

Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?

- Answer : Key characterization methods include:

- FTIR : Confirmation of the acryloyl chloride group via C=O stretching at ~1750–1800 cm⁻¹ and C-Cl at ~700–800 cm⁻¹ .

- ¹H/¹³C NMR : Thienyl protons appear as a multiplet at δ 6.8–7.5 ppm, while the α,β-unsaturated carbonyl group shows resonance at δ 5.8–6.5 ppm (vinyl protons) and δ 160–170 ppm (carbonyl carbon) .

- UV-Vis : Conjugation between the thienyl and acryloyl groups results in absorbance maxima near 250–280 nm .

Q. How should this compound be stabilized during storage to prevent decomposition?

- Answer : The compound is highly moisture-sensitive and prone to hydrolysis. Stabilization requires storage under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stabilizers like phenothiazine (200–400 ppm) or methylhydroquinone (MEHQ) are added to inhibit radical polymerization . Pre-storage purification via distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes residual acids or alcohols that could accelerate degradation.

Advanced Research Questions

Q. How can researchers address unexpected side reactions, such as oxidative coupling, during synthesis with thionyl chloride?

- Answer : Oxidative coupling, observed in reactions involving sterically hindered phenolic derivatives, arises from redox processes between SOCl₂ and acidic protons on the substrate . Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures (<50°C) to suppress radical formation.

- Additive Use : Introducing radical scavengers (e.g., TEMPO) or switching to milder acylating agents (e.g., oxalyl chloride).

- Substrate Modification : Protecting reactive hydroxyl or amino groups prior to acylation.

Q. What strategies are effective for incorporating this compound into polymer matrices for functional material development?

- Answer : The compound’s α,β-unsaturated carbonyl group enables covalent grafting onto polymers via nucleophilic acyl substitution. For example:

- Polymer Functionalization : Reacting with polyvinyl alcohol (PVA) in dimethyl sulfoxide (DMSO) at 50°C for 2 hours achieves grafting ratios of 1:1 (monomer-to-polymer) .

- Crosslinking : UV-initiated radical polymerization with acrylate monomers (e.g., methyl methacrylate) creates thienyl-conjugated networks for optoelectronic applications.

Q. How does the reactivity of this compound compare with other acryloyl chlorides in heterocyclic synthesis?

- Answer : The electron-rich thienyl group enhances electrophilicity at the carbonyl carbon, enabling faster nucleophilic attacks compared to phenyl-substituted analogs. For example:

- Heterocycle Formation : Reactions with bidentate nucleophiles (e.g., aminothiophenols) yield fused thieno-pyridine or pyrimidine derivatives at yields >70% under mild conditions (room temperature, 2–4 hours) .

- Steric Effects : Bulkier substituents on the thienyl ring reduce reaction rates, requiring elevated temperatures (80–100°C) for comparable yields.

Key Methodological Considerations

- Contradiction Resolution : Discrepancies in reaction outcomes (e.g., unexpected biphenyl formation) necessitate mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations to identify competing pathways .

- Safety Protocols : Use gloveboxes for moisture-sensitive steps and conduct reactions in fume hoods due to HCl/SO₂ off-gassing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.